molecular formula C13H15NO4 B13899416 Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate CAS No. 319906-51-9

Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B13899416
CAS No.: 319906-51-9
M. Wt: 249.26 g/mol
InChI Key: LSRCLVMIWLTQSZ-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethoxy-1-methylindole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,6-dimethoxy-1-methylindole-2-carboxylate typically involves the reaction of appropriate indole derivatives with methoxy and methyl groups. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent methylation and methoxylation steps yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis, followed by purification and isolation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethoxy-1-methylindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 4,6-dimethoxy-1-methylindole-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,6-dimethoxy-1-methylindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

Methyl 4,6-dimethoxy-1-methylindole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

319906-51-9

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl 4,6-dimethoxy-1-methylindole-2-carboxylate

InChI

InChI=1S/C13H15NO4/c1-14-10-5-8(16-2)6-12(17-3)9(10)7-11(14)13(15)18-4/h5-7H,1-4H3

InChI Key

LSRCLVMIWLTQSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)OC

Origin of Product

United States

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